molecular formula C12H16ClNO B1485742 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2142494-93-5

1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol

Cat. No.: B1485742
CAS No.: 2142494-93-5
M. Wt: 225.71 g/mol
InChI Key: QSWMUTJSUYNNLZ-UHFFFAOYSA-N
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Description

1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol is a useful research compound. Its molecular formula is C12H16ClNO and its molecular weight is 225.71 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[(4-chloro-2-methylanilino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-9-7-10(13)3-4-11(9)14-8-12(15)5-2-6-12/h3-4,7,14-15H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWMUTJSUYNNLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NCC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with an amino group and a hydroxyl group, as well as a 4-chloro-2-methylphenyl moiety. Its molecular formula is C11H14ClN and it has a molecular weight of 201.69 g/mol.

PropertyValue
Molecular FormulaC11H14ClN
Molecular Weight201.69 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on structurally related compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

A notable study found that derivatives of cyclobutane compounds showed promising results against several cancer cell lines, suggesting that modifications in the cyclobutane structure can enhance biological efficacy. The mechanism often involves interaction with specific cellular targets such as kinases, leading to altered signaling pathways associated with tumor growth .

Antimicrobial Activity

In vitro studies have also explored the antimicrobial potential of cyclobutane derivatives. Compounds similar to this compound have been tested against various bacterial strains, showing moderate to strong inhibitory effects. The presence of the chloro and amino groups appears to enhance the compound's ability to penetrate bacterial membranes and disrupt cellular processes .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the target cells. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This interaction can lead to cell cycle arrest and subsequent apoptosis in cancer cells .

Case Studies

Case Study 1: Anticancer Activity
In a study published by the American Chemical Society, researchers synthesized a series of cyclobutane derivatives, including this compound. The compound was tested against various cancer cell lines, showing an IC50 value in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar compounds against Gram-positive and Gram-negative bacteria. The results indicated that the presence of halogen substituents significantly improved antimicrobial activity compared to non-halogenated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 2
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1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.